1-Nonene

Catalog No.
S575452
CAS No.
124-11-8
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonene

CAS Number

124-11-8

Product Name

1-Nonene

IUPAC Name

non-1-ene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3

InChI Key

JRZJOMJEPLMPRA-UHFFFAOYSA-N

SMILES

CCCCCCCC=C

solubility

8.87e-06 M
Insol in water, soluble in alcohol
0.00112 mg/mL at 25 °C
Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Canonical SMILES

CCCCCCCC=C

The exact mass of the compound 1-Nonene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.87e-06 minsol in water, soluble in alcohol0.00112 mg/ml at 25 °cpractically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73961. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Nonene is a linear alpha-olefin (LAO) with a nine-carbon chain, serving as a critical intermediate in the synthesis of specialty chemicals, polymers, and synthetic lubricants. As a clear, room-temperature liquid with a boiling point of approximately 146.9 °C and a density of 0.73 g/mL, it occupies a defined physical intermediate state between the lighter 1-octene and the heavier 1-decene [1]. In industrial procurement, 1-nonene is primarily sourced as a comonomer for advanced polyolefins, a precursor for highly linear C10 alcohols via hydroformylation, and a co-feed in the production of tailored polyalphaolefins (PAOs). Its strictly linear structure and terminal double bond provide predictable reactivity, making it a targeted building block where exact chain length and lack of branching are required for downstream performance.

Substituting 1-nonene with adjacent linear alpha-olefins (like 1-octene or 1-decene) or in-class isomers (like propylene trimer) fundamentally alters process economics and product performance. In synthetic lubricant manufacturing, replacing 1-nonene with 1-decene shifts the kinematic viscosity and pour point of the resulting polyalphaolefin (PAO), altering the rheological profile required for specialized base oils [1]. In hydroformylation workflows, using cheaper branched nonenes (propylene trimer) instead of 1-nonene yields highly branched isodecanols rather than linear n-decanol; this branching reduces the low-temperature flexibility of downstream plasticizers[2]. Furthermore, the nearly 26 °C boiling point gap between 1-octene and 1-nonene dictates entirely different solvent recovery and thermal management parameters in continuous-flow reactors, rendering the two non-interchangeable without extensive process re-engineering.

Thermal Processability and Solvent Recovery Dynamics

1-Nonene exhibits a boiling point of 146.9 °C, which positions it precisely between 1-octene (121 °C) and 1-decene (171 °C). This 25.9 °C difference from 1-octene significantly reduces evaporative losses and lowers the vapor pressure during high-temperature catalytic reactions, while its 24.1 °C lower boiling point compared to 1-decene reduces the thermal energy required for stripping unreacted monomer from polymer or PAO products [1].

Evidence DimensionBoiling Point (°C)
Target Compound Data146.9 °C
Comparator Or Baseline1-Octene (121 °C) and 1-Decene (171 °C)
Quantified Difference+25.9 °C vs 1-octene; -24.1 °C vs 1-decene
Conditions1 atm standard pressure

Enables optimized thermal management and lower energy costs during monomer recovery loops compared to heavier or lighter alpha-olefins.

Precursor Linearity for High-Performance Plasticizers

When subjected to rhodium-catalyzed hydroformylation, 1-nonene yields highly linear n-decanol (often achieving n/i ratios >10:1 with optimized phosphine ligands). In contrast, utilizing propylene trimer (a branched C9 olefin mixture) yields heavily branched isodecanols. The linear n-decanol derived from 1-nonene is essential for synthesizing di-n-decyl phthalate (DDP) or adipate plasticizers, which exhibit enhanced low-temperature flexibility and lower volatility compared to their branched isodecyl counterparts [1].

Evidence DimensionDownstream Alcohol Linearity
Target Compound DataHigh yield of linear n-decanol
Comparator Or BaselinePropylene trimer (yields branched isodecanol)
Quantified DifferenceTerminal vs. internal/branched hydroformylation selectivity
ConditionsRh-catalyzed hydroformylation (oxo synthesis)

Procuring linear 1-nonene is mandatory for chemical manufacturers formulating low-temperature plasticizers where branched isomers fail performance specifications.

Kinematic Viscosity Tuning in Synthetic Lubricant Base Oils

1-Decene is the industry standard for producing PAOs with high Viscosity Indices (VI > 130). However, pure 1-decene oligomers are restricted to specific kinematic viscosity tiers. By incorporating 1-nonene as a co-feed or utilizing pure 1-nonene oligomers, formulators can adjust the kinematic viscosity at 100 °C (KV100) to intermediate grades while maintaining excellent low-temperature pour points. 1-Nonene PAOs typically exhibit slightly lower VI than 1-decene PAOs, providing a critical lever for blending custom rheological profiles [1].

Evidence DimensionKinematic Viscosity (KV100) and Viscosity Index (VI)
Target Compound Data1-Nonene PAOs (Custom intermediate KV100)
Comparator Or Baseline1-Decene PAOs (Standard KV100 tiers, VI > 130)
Quantified DifferenceEnables non-standard KV100 targeting not possible with pure 1-decene
ConditionsMetallocene or acid-catalyzed oligomerization

Allows lubricant manufacturers to procure a specific comonomer to hit exact viscosity and pour point targets for bespoke high-performance engine and gear oils.

Catalyst Activity Enhancement via the Comonomer Effect

In the metallocene-catalyzed copolymerization of ethylene, the addition of 1-nonene triggers a measurable 'comonomer effect.' Studies demonstrate that incorporating small fractions of an alpha-olefin like 1-nonene can increase the overall polymer yield by more than 6-fold compared to ethylene homopolymerization. Furthermore, the odd-carbon C9 chain of 1-nonene disrupts polymer crystallinity differently than the even-carbon 1-octene, allowing for distinct tuning of the melting peak and density in linear low-density polyethylene (LLDPE) [1].

Evidence DimensionPolymerization Yield / Catalyst Activity
Target Compound Data>6-fold increase in yield with 1-nonene addition
Comparator Or BaselineEthylene homopolymerization (Baseline)
Quantified DifferenceMassive rate enhancement and distinct side-chain crystallization
ConditionsMetallocene-catalyzed copolymerization

Provides polymer engineers a dual-benefit comonomer that maximizes catalyst efficiency while offering distinct mechanical property tuning for specialty films.

Precursor for Low-Temperature Plasticizers

Directly downstream of its hydroformylation selectivity, 1-nonene is the exact choice for synthesizing linear n-decanol. This linear alcohol is subsequently esterified to produce premium di-n-decyl phthalate or adipate plasticizers, which are critical for PVC applications requiring enhanced low-temperature flexibility [1].

Comonomer for Tailored Polyalphaolefins (PAOs)

Leveraging its specific kinematic viscosity profile, 1-nonene is procured as a co-feed alongside 1-decene or 1-dodecene to manufacture custom synthetic base oils. It allows formulators to hit intermediate KV100 specifications for advanced automotive and industrial gear lubricants [2].

Specialty LLDPE and Propylene Copolymers

Due to the strong comonomer effect and its unique 9-carbon chain length, 1-nonene is utilized in metallocene-catalyzed polymerizations to tune the density, crystallinity, and impact resistance of high-performance packaging films, offering a distinct alternative to standard 1-octene [3].

Physical Description

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced.
Liquid
Clear colourless liquid, Strong green aroma reminiscent of cucumbe

Color/Form

Colorless liquid

XLogP3

5.2

Boiling Point

297 °F at 760 mm Hg (USCG, 1999)
146.9 °C

Flash Point

78 °F (USCG, 1999)
78 °F; 26 °C (OPEN CUP)

Vapor Density

4.35 (Air= 1)

Density

0.733 at 68 °F (USCG, 1999)
0.7433
0.7310-0.7330

LogP

5.15 (LogP)
log Kow= 5.15
5.15

Odor

Strong, grassy, onion, rancid
Hydrocarbon odor; like gasoline

Melting Point

-115 °F (USCG, 1999)
-81.3 °C
-88°C

UNII

YPK83LUD6G

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 67 of 70 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10.86 mm Hg (USCG, 1999)
5.40 mmHg
5.40 mm Hg @ 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

124-11-8
31387-92-5
68526-55-6
68855-57-2

Wikipedia

1-nonene
Nonene

Biological Half Life

3.31 Days

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

From propylene

General Manufacturing Information

1-Nonene: ACTIVE

Analytic Laboratory Methods

DESCRIPTION OF A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE FOR COMPOUND CLASS ANALYSIS OF JET ENGINE EXHAUST.

Dates

Last modified: 08-15-2023

NFPA Hazard Rating Information for Common Chemicals". Archived from the original on 2015-02-17. Retrieved 2015-03-13.

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